molecular formula C11H14ClNO2 B13461189 Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Cat. No.: B13461189
M. Wt: 227.69 g/mol
InChI Key: KQXATEZZJUKUGF-PPHPATTJSA-N
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Description

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an indene ring system, an amino group, and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring system may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate: The free base form without the hydrochloride salt.

    1-Amino-2,3-dihydro-1H-indene-4-carboxylate: Lacks the methyl ester group.

    Indene derivatives: Compounds with similar indene ring systems but different functional groups.

Uniqueness

Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is unique due to its combination of an indene ring, amino group, and carboxylate ester, which confer specific chemical and biological properties. The hydrochloride salt form enhances its solubility, making it more versatile for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m0./s1

InChI Key

KQXATEZZJUKUGF-PPHPATTJSA-N

Isomeric SMILES

COC(=O)C1=CC=CC2=C1CC[C@@H]2N.Cl

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCC2N.Cl

Origin of Product

United States

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